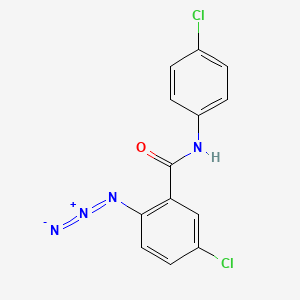
2-Azido-5-chloro-N-(4-chlorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-5-chloro-N-(4-chlorophenyl)benzamide is an organic compound with the chemical formula C13H8Cl2N4O. This compound is characterized by the presence of an azide group (-N3) and two chlorine atoms attached to a benzamide structure. It is a derivative of benzamide and is used in various chemical and biological applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-5-chloro-N-(4-chlorophenyl)benzamide typically involves the reaction of 2-amino-5-chlorobenzamide with sodium nitrite (NaNO2) and hydrazine hydrate in the presence of acetic acid. The reaction proceeds through the formation of a diazonium salt, which then undergoes nucleophilic substitution with the azide ion formed by the reaction between sodium nitrite and hydrazine hydrate in an acidic medium . The best solvent for this reaction is dichloromethane, as it provides moderate to good yields of the desired aryl azide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the safety and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Azido-5-chloro-N-(4-chlorophenyl)benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, forming different derivatives.
Reduction: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in the presence of a suitable solvent like dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of various azide derivatives.
Reduction: Formation of 2-amino-5-chloro-N-(4-chlorophenyl)benzamide.
Oxidation: Formation of oxidized benzamide derivatives.
Scientific Research Applications
2-Azido-5-chloro-N-(4-chlorophenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in click chemistry.
Biology: Utilized in the study of biological processes involving azide groups and their interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool in medicinal chemistry.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Azido-5-chloro-N-(4-chlorophenyl)benzamide involves the interaction of the azide group with various molecular targets. The azide group can undergo cycloaddition reactions with alkynes, forming triazoles, which are important in biological and chemical applications. The compound can also interact with nucleophiles, leading to the formation of different derivatives. The molecular pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl azide: An organic aryl azide compound with similar azide functionality.
2-Azido-5-chlorobenzaldehyde: Another azide derivative with a similar structure.
Uniqueness
2-Azido-5-chloro-N-(4-chlorophenyl)benzamide is unique due to the presence of both azide and benzamide functionalities, which provide it with distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
88279-13-4 |
|---|---|
Molecular Formula |
C13H8Cl2N4O |
Molecular Weight |
307.13 g/mol |
IUPAC Name |
2-azido-5-chloro-N-(4-chlorophenyl)benzamide |
InChI |
InChI=1S/C13H8Cl2N4O/c14-8-1-4-10(5-2-8)17-13(20)11-7-9(15)3-6-12(11)18-19-16/h1-7H,(H,17,20) |
InChI Key |
RAOXRQSJJYCVEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)N=[N+]=[N-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





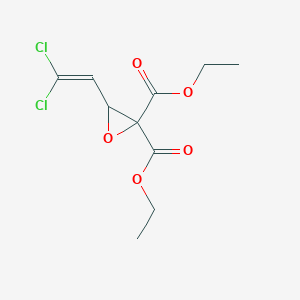
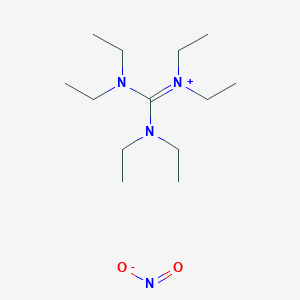
![1,1'-[Oxydi(4,1-phenylene)]bis(2,4,6-trimethylpyridin-1-ium) diperchlorate](/img/structure/B14382853.png)
![N-{4-[(2-Methyl-1-phenylpropan-2-yl)oxy]phenyl}-L-phenylalanine](/img/structure/B14382855.png)
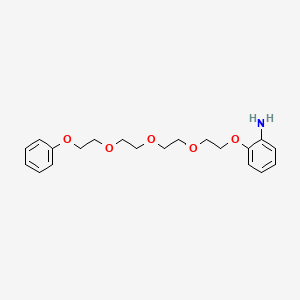
![3-{[3-(2-Methylpiperidin-1-yl)propyl]amino}-1H-indazol-5-ol](/img/structure/B14382866.png)

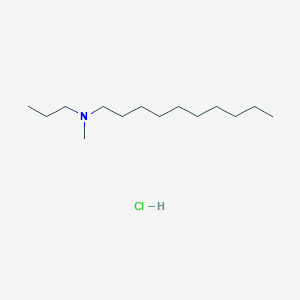
![N-[4-(4-Ethoxy-2-methylphenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14382902.png)
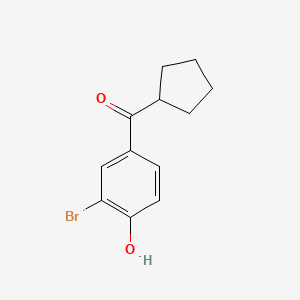
![1-{2-[(Trimethylsilyl)oxy]ethyl}azepane](/img/structure/B14382907.png)
